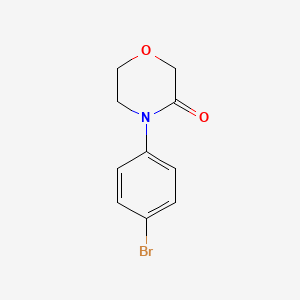

4-(4-Bromophenyl)morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMBYXUOLCRIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Bromophenyl)morpholin-3-one chemical structure and properties

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development, providing an in-depth exploration of this compound. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles, elucidating the compound's structure, properties, synthesis, and critical applications.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a morpholin-3-one core attached to a bromophenyl group at the nitrogen atom. While a seemingly specific molecule, it holds significant strategic importance in the landscape of pharmaceutical synthesis. Its primary value lies in its role as a key building block, or intermediate, for the construction of more complex, biologically active molecules.

The presence of the bromine atom on the phenyl ring offers a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the strategic introduction of diverse functionalities, enabling the exploration of a wide chemical space during lead optimization. Furthermore, the morpholinone moiety is a recognized pharmacophore that can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.[1][2][3]

Most notably, this compound is a crucial intermediate in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[4][5][6] This direct application underscores the compound's relevance and the need for a thorough understanding of its characteristics.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's structure and properties is fundamental to its effective application.

Chemical Structure

The molecule consists of a six-membered morpholine ring containing an oxygen atom and a nitrogen atom, with a ketone group at position 3. The nitrogen atom (position 4) is substituted with a phenyl ring, which in turn is substituted with a bromine atom at its para-position.

Caption: Chemical structure of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 634905-12-7 | [8] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [7][9] |

| Molecular Weight | 256.10 g/mol | [8] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [8] |

| Monoisotopic Mass | 254.98949 Da | [7] |

| Predicted XlogP | 1.6 | [7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key step for its subsequent use. A common and effective method involves a copper-catalyzed N-arylation, often referred to as a Goldberg coupling reaction. This approach provides a reliable pathway from commercially available starting materials.

Experimental Protocol: Goldberg Coupling Synthesis

This protocol describes a representative synthesis. The choice of a ligand like 1,2-diaminocyclohexane is crucial as it facilitates the challenging coupling of the amide-like nitrogen of the morpholinone to the aryl halide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of morpholin-3-one (1 equivalent) and 1-bromo-4-iodobenzene or bromobenzene (approx. 1.2 equivalents) in a suitable solvent such as 1,4-dioxane, add potassium carbonate (approx. 2 equivalents) as the base.

-

Catalyst and Ligand Addition: Add copper(I) iodide (CuI, approx. 0.4 equivalents) as the catalyst and 1,2-diaminocyclohexane (approx. 0.2 equivalents) as the ligand to the reaction mixture.

-

Reaction Conditions: Stir the mixture at an elevated temperature, typically around 110 °C, under an inert atmosphere (e.g., Nitrogen) for approximately 36 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.[4]

Causality and Self-Validation

-

Catalyst System: The CuI/diamine system is a well-established catalyst for Goldberg reactions. The diamine ligand chelates to the copper center, increasing its solubility and catalytic activity, which is essential for the coupling with the relatively unreactive amide nitrogen.

-

Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the morpholin-3-one for the catalytic cycle. 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic components to some extent.

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring the reaction proceeds efficiently.

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated in its application as a precursor to advanced pharmaceutical intermediates.

Synthesis of 4-(4-Aminophenyl)morpholin-3-one

A primary transformation of this compound involves the conversion of its nitro analogue, 4-(4-nitrophenyl)morpholin-3-one, to 4-(4-aminophenyl)morpholin-3-one. This is typically achieved through catalytic hydrogenation.[5][6][10] The resulting amine is a critical component for building the core structure of Rivaroxaban. The synthesis often starts with the nitrated version of the phenyl ring, which is then reduced to the amine.[5][6][10]

The reduction of the nitro group to an amine is a robust and high-yielding reaction, often employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This transformation from a nitro- or bromo- precursor to the amine unlocks the next stage of synthesis.

Role in Rivaroxaban Synthesis

4-(4-Aminophenyl)morpholin-3-one is the central scaffold onto which the oxazolidinone ring system of Rivaroxaban is constructed.[5] The amine group of this intermediate participates in a reaction sequence to form the complete Rivaroxaban molecule. The morpholinone moiety remains an integral part of the final drug structure, contributing to its overall pharmacological and pharmacokinetic profile.

Broader Potential in Medicinal Chemistry

Beyond Rivaroxaban, the morpholine scaffold is prevalent in CNS-active compounds and other therapeutic areas.[1] The morpholine ring is often used to enhance solubility, improve metabolic stability, and provide a scaffold that can orient other pharmacophoric elements correctly for target binding.[2] Therefore, this compound serves as a valuable starting point for creating libraries of novel compounds for screening against various biological targets. The bromo-substituent allows for diversification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR).

Concluding Remarks

This compound is more than a simple chemical; it is a pivotal enabling molecule in pharmaceutical R&D. Its well-defined structure, reliable synthetic pathway, and the strategic utility of its functional groups make it an indispensable tool for medicinal chemists. A thorough grasp of its properties and synthesis is essential for any research program that leverages this key intermediate, particularly in the development of anticoagulants and the broader exploration of novel therapeutics containing the morpholine scaffold.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]

- 5. tdcommons.org [tdcommons.org]

- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. 634905-12-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | C10H10BrNO2 | CID 17982707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a morpholin-3-one moiety attached to a bromophenyl group, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols, with a focus on its critical role as a key intermediate in the production of the anticoagulant drug, Rivaroxaban.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its use in a research and development setting. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 634905-12-7 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Chemical Formula | C₁₀H₁₀BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 256.10 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1COCC(=O)N1C2=CC=C(C=C2)Br | --INVALID-LINK-- |

| InChI | InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is a well-documented process, often involving the bromination of a precursor, 4-phenylmorpholin-3-one. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Bromination of 4-Phenylmorpholin-3-one

This protocol is adapted from a published synthesis of Rivaroxaban intermediates.[1]

Materials:

-

4-Phenylmorpholin-3-one

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-phenylmorpholin-3-one (1.0 equivalent) in DMF.

-

Addition of Brominating Agent: Prepare a solution of NBS (1.2 equivalents) in DMF. Add this solution dropwise to the 4-phenylmorpholin-3-one solution at room temperature over approximately 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for about 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water and ethyl acetate to the reaction mixture and stir for 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Key Intermediate for Rivaroxaban

The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Rivaroxaban.[2][3] Rivaroxaban is a direct Factor Xa inhibitor, widely prescribed as an oral anticoagulant to prevent and treat thromboembolic disorders.

The synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one (which is derived from the title compound) is a multi-step process. The this compound is a precursor to the aminophenyl derivative, which then undergoes a series of reactions to form the final active pharmaceutical ingredient.

Diagram of the Role of this compound in Rivaroxaban Synthesis:

Caption: Role as a precursor in Rivaroxaban synthesis.

Spectral Data

Detailed, experimentally-derived spectral data for this compound is not widely available in public databases. Researchers should perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized compound. For reference, spectral data of a closely related compound, (4-bromophenyl)(morpholino)methanone, shows characteristic signals in ¹H NMR at δ 7.57 (d, J = 8.4 Hz, 2H) and 7.31 (d, J = 8.4 Hz, 2H) for the aromatic protons, and in ¹³C NMR at δ 169.6 (C=O), 134.3, 132.1, 129.1, and 124.5 for the aromatic carbons.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The following information is based on available safety data sheets for similar compounds.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Use only outdoors or in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound of high importance in the field of pharmaceutical synthesis. Its well-defined structure and reactivity make it an essential building block, most notably in the production of the life-saving anticoagulant, Rivaroxaban. While its direct biological activities are not extensively studied, its role as a key intermediate underscores its value to the scientific and drug development communities. Adherence to proper synthesis and safety protocols is crucial for its effective and safe utilization in research and manufacturing.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)morpholin-3-one

Introduction: The Significance of 4-(4-Bromophenyl)morpholin-3-one in Medicinal Chemistry

This compound is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a morpholin-3-one core N-arylated with a bromophenyl group, is a key building block in the development of novel therapeutics. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. Notably, derivatives of this compound are investigated for their potential as inhibitors of coagulation factor Xa, which are important for the treatment and prevention of thromboembolic disorders.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in medicinal chemistry and process development.

Core Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the morpholin-3-one nitrogen and the bromophenyl ring is the cornerstone of the synthesis of this compound. Two primary transition-metal-catalyzed cross-coupling reactions have emerged as the most effective methods for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Each of these pathways offers distinct advantages and is suited to different experimental constraints and substrate requirements.

Pathway 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation is a classic and cost-effective method for the formation of C-N bonds.[2] This reaction typically involves the coupling of an amine or amide with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.[3] For the synthesis of this compound, the use of 1-bromo-4-iodobenzene as the aryl halide is particularly advantageous due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond, allowing for a selective N-arylation.[4][5]

Reaction Mechanism and Causality

The mechanism of the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the morpholin-3-one to a Cu(I) species, followed by oxidative addition of the aryl iodide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. The choice of ligand is crucial in stabilizing the copper intermediates and promoting the reaction under milder conditions.[6]

References

- 1. N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repository.nie.edu.sg [repository.nie.edu.sg]

- 4. 1-Bromo-4-iodobenzene 98 589-87-7 [sigmaaldrich.com]

- 5. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

Physical and chemical properties of 4-(4-Bromophenyl)morpholin-3-one

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate a deeper understanding and effective utilization of this important chemical intermediate. The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility and metabolic stability in drug candidates[1]. This compound, a key derivative, serves as a pivotal building block in the synthesis of complex pharmaceuticals, most notably the anticoagulant Rivaroxaban[2][3][4][5].

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and handling requirements. The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [6] |

| Molecular Weight | 256.10 g/mol | PubChem CID 17982707 |

| CAS Number | 287930-66-5 | [7] |

| Appearance | White to off-white solid/crystalline powder | [8] |

| Melting Point | Data not consistently available; related compounds have varied melting points. | |

| Solubility | Soluble in DMSO, Methanol (slightly, heated), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [9][10] |

| Boiling Point | Data not available; likely decomposes at high temperatures. | [11] |

Synthesis and Chemical Reactivity

This compound is a key intermediate, and its synthesis is a critical step in the production of several active pharmaceutical ingredients. One established method for its preparation is the Goldberg coupling reaction.

Experimental Protocol: Synthesis via Goldberg Coupling

This protocol describes a common and effective method for synthesizing this compound. The causality behind this choice of reaction lies in its efficiency for forming C-N bonds between aryl halides and amides/amines, a crucial step in constructing the target molecule.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of morpholin-3-one (39.6 mmol) in 1,4-dioxane (150 mL), add bromobenzene (47.8 mmol), 1,2-diaminocyclohexane (7.9 mmol), potassium carbonate (79.2 mmol), and copper iodide (15.84 mmol)[2].

-

Reaction Conditions: The mixture is stirred at 110 °C under a nitrogen atmosphere for approximately 36 hours to ensure the reaction proceeds to completion[2]. The inert atmosphere is critical to prevent oxidation of the copper catalyst.

-

Work-up and Isolation: After cooling to ambient temperature, the mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure[2].

-

Extraction and Purification: The residue is diluted with water (500 mL) and extracted three times with ethyl acetate (50 mL each). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the crude product[2]. Further purification can be achieved through recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Goldberg coupling synthesis of this compound.

Caption: Goldberg Coupling Synthesis Workflow.

Spectral Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and morpholine ring protons. The para-substituted bromophenyl group will typically display two doublets in the aromatic region (approx. δ 7.0-7.6 ppm). The protons on the morpholine ring will appear as multiplets in the upfield region (approx. δ 3.5-4.5 ppm)[12].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam (amide) group (approx. δ 165-170 ppm), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the morpholine ring[12].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

A strong C=O stretching vibration for the lactam carbonyl group (typically around 1650-1680 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-N and C-O stretching vibrations associated with the morpholine ring.

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a key intermediate in pharmaceutical synthesis.

Precursor to Rivaroxaban

This compound is a well-documented precursor in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders[2][3][4]. The synthesis of Rivaroxaban often involves the coupling of this intermediate with other complex moieties[2]. The structural integrity and purity of this compound are therefore paramount to the quality and efficacy of the final drug product.

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug discovery. Its inclusion in a molecule can confer several advantageous properties:

-

Improved Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves aqueous solubility[1].

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles[1].

-

Favorable Conformation: The flexible chair conformation of the morpholine ring allows it to act as a versatile scaffold, positioning substituents for optimal interaction with biological targets[13].

The following diagram illustrates the logical relationship between the morpholine scaffold and its desirable drug-like properties.

Caption: Influence of the Morpholine Scaffold on Drug Properties.

Safety and Handling

While comprehensive toxicological data is not widely published, related compounds and available safety data sheets suggest that this compound should be handled with care.

-

Hazards: It may cause skin and serious eye irritation[14].

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[15].

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a valuable intermediate. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the synthesis of Rivaroxaban and the development of other novel therapeutics leveraging the advantageous properties of the morpholine scaffold.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]

- 3. tdcommons.org [tdcommons.org]

- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 5. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]

- 6. This compound | C10H10BrNO2 | CID 17982707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate | C25H23ClN2O5S2 | CID 53447335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]

- 9. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 10. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. valsynthese.ch [valsynthese.ch]

Solubility and stability of 4-(4-Bromophenyl)morpholin-3-one in different solvents

An In-depth Technical Guide to the Characterization of 4-(4-Bromophenyl)morpholin-3-one: Solubility and Stability Profiling

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a key morpholine derivative with potential applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies required to generate a robust physicochemical profile of this compound. The narrative emphasizes the causality behind experimental choices, adherence to self-validating protocols, and grounding in authoritative regulatory guidelines.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. For this compound, a compound with a molecular weight of 242.11 g/mol , its solubility and stability are paramount determinants of its potential bioavailability, formulation feasibility, and shelf-life.[2] Inadequate solubility can lead to poor absorption and limited efficacy, while instability can result in loss of potency and the formation of potentially toxic degradation products.[3]

This guide will delineate the essential experimental pathways for a comprehensive assessment of these two critical attributes, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Solubility Determination: A Multi-faceted Approach

The solubility of a compound is not a singular value but rather a property that is highly dependent on the solvent system and the experimental conditions.[7] Therefore, a comprehensive evaluation involves determining both its thermodynamic and kinetic solubility.[8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a critical parameter for understanding its behavior in a physiological context.[8][9] The shake-flask method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, and various organic solvents such as ethanol, methanol, and acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. The concentration of the dissolved compound is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Causality of Experimental Choices:

-

The use of excess solid ensures that the resulting solution is truly saturated.

-

Prolonged agitation at a constant temperature is crucial for the system to reach a state of thermodynamic equilibrium.

-

Centrifugation is a critical step to remove fine particles that could otherwise lead to an overestimation of solubility.[9]

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a stock solution (typically in dimethyl sulfoxide, DMSO).[8] This is particularly relevant in early drug discovery for high-throughput screening.[7]

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.

-

Aqueous Addition: Add an aqueous buffer (e.g., PBS) to each well, initiating the potential for precipitation.

-

Precipitation Detection: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[3][7]

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation studies are a cornerstone of this process, intentionally stressing the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Forced Degradation (Stress) Studies

The objective of forced degradation is to accelerate the degradation of this compound to an extent that allows for the detection and characterization of its degradation products.[12][13] These studies are typically conducted on a single batch of the compound.[6]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Detailed Protocols for Stress Conditions:

-

Acid and Base Hydrolysis: Dissolve this compound in solutions of 0.1 N HCl and 0.1 N NaOH, respectively. These solutions are then heated (e.g., at 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.[14]

-

Thermal Degradation: A solid sample of the compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4][6]

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method.[15][16][17][18] This method must be able to separate the intact parent compound from all process-related impurities and degradation products.

Key Considerations for HPLC Method Development:

-

Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used for small molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance is a standard approach.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | To be determined | Shake-Flask |

| 0.1 N HCl | 37 | To be determined | Shake-Flask |

| PBS (pH 7.4) | 37 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

| DMSO | 25 | To be determined | Shake-Flask |

| PBS (pH 7.4) | 25 | To be determined | Nephelometry (Kinetic) |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| 0.1 N HCl, 60°C | 24 h | To be determined | To be determined | e.g., Major degradant at RRT 0.85 |

| 0.1 N NaOH, 60°C | 24 h | To be determined | To be determined | e.g., Rapid degradation observed |

| 3% H2O2, RT | 24 h | To be determined | To be determined | e.g., Minor degradation |

| 80°C, Solid | 7 days | To be determined | To be determined | e.g., No significant degradation |

| Photostability | ICH Q1B | To be determined | To be determined | e.g., Compound is photolabile |

Conclusion

The systematic investigation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development pathway. The data generated from these studies will provide invaluable insights into its biopharmaceutical properties, guide formulation development, and establish appropriate storage and handling conditions. By adhering to these rigorous, scientifically-grounded methodologies, researchers can build a comprehensive and reliable data package to support the advancement of this promising compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-溴苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rheolution.com [rheolution.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijpsr.com [ijpsr.com]

- 17. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Technical Guide to Investigating the Biological Potential of 4-(4-Bromophenyl)morpholin-3-one

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, integral to numerous approved therapeutic agents due to its favorable physicochemical properties and its ability to engage in a wide range of biological interactions[1][2]. When coupled with a bromophenyl moiety, as in 4-(4-Bromophenyl)morpholin-3-one, the resulting molecule presents an intriguing subject for biological investigation. While primarily documented as a key intermediate in the synthesis of the anticoagulant Rivaroxaban[3][4], the inherent biological activities of this specific compound remain largely unexplored. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic applications of this compound, drawing upon structure-activity relationships of related compounds to inform our hypotheses. We will delve into potential anticancer, antimicrobial, and neurological activities, outlining detailed experimental protocols to rigorously test these hypotheses.

Part 1: Anticancer Activity Evaluation

The presence of the morpholine ring in various anticancer agents suggests that this compound may possess antiproliferative properties[2]. Furthermore, thiazole derivatives containing a 4-bromophenyl group have demonstrated activity against breast cancer cell lines[5]. This section outlines a workflow to investigate the potential of our target compound as an anticancer agent.

Initial In Vitro Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potential and helps in selecting the most sensitive cell lines for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture : Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity) in appropriate media until they reach 80% confluency.

-

Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HCT116 | Colorectal Carcinoma | Experimental Value |

| HEK293 | Embryonic Kidney | Experimental Value |

Mechanistic Studies: Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis).

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment : Treat the most sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting : Harvest the cells and wash with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Workflow Diagram:

Caption: Workflow for assessing anticancer potential.

Part 2: Antimicrobial Activity Screening

Morpholine derivatives have been reported to exhibit antibacterial and antifungal activities[1][6]. The presence of a halogen, such as bromine, on the phenyl ring can also enhance antimicrobial properties. Therefore, evaluating this compound against a panel of pathogenic microbes is a worthwhile endeavor.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Microorganism Preparation : Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Compound Dilution : Serially dilute this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation : Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation : Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

| Microbial Strain | Type | MIC (µg/mL) of this compound | Standard Drug MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value | Ciprofloxacin |

| Escherichia coli | Gram-negative Bacteria | Experimental Value | Ciprofloxacin |

| Candida albicans | Yeast | Experimental Value | Fluconazole |

| Aspergillus niger | Mold | Experimental Value | Amphotericin B |

Part 3: Exploration of Neurological Activities

The morpholine scaffold is present in drugs targeting the central nervous system, and related compounds are being investigated for neurodegenerative diseases[7][8]. Additionally, some arylcyclohexylamines containing a morpholine moiety have been noted for their sedative properties[9]. A bromophenyl group is also found in some neurologically active compounds, such as the synthetic opioid Brorphine[10]. This suggests that this compound could interact with neurological targets. A recent study also highlighted a morpholine-based thiazole with a 4-para-bromophenyl group as a good inhibitor of carbonic anhydrase-II[11].

Enzyme Inhibition Assays

Based on the literature, key enzymes implicated in neurodegenerative diseases are rational targets for initial screening.

Experimental Protocol: Carbonic Anhydrase II (CA-II) Inhibition Assay

-

Enzyme and Substrate : Use purified human CA-II and p-nitrophenyl acetate (p-NPA) as the substrate.

-

Assay Procedure : In a 96-well plate, add buffer, the enzyme, and varying concentrations of this compound. Pre-incubate for 10 minutes.

-

Reaction Initiation : Initiate the reaction by adding the substrate (p-NPA).

-

Absorbance Measurement : Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis : Calculate the percentage of inhibition and determine the IC50 value. Acetazolamide should be used as a positive control.

Potential Signaling Pathway Involvement:

Caption: Hypothetical pathway of enzyme inhibition.

In Vivo Behavioral Models

If in vitro assays show promising results, preliminary in vivo studies in rodent models can provide insights into the compound's effects on the central nervous system.

Experimental Protocol: Open Field Test for Locomotor Activity

-

Animal Acclimation : Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Compound Administration : Administer this compound intraperitoneally at various doses (e.g., 1, 5, 10 mg/kg). A vehicle control group should also be included.

-

Observation : Place the mice in the center of an open field apparatus and record their activity for 15-30 minutes using an automated tracking system.

-

Parameters Measured : Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in locomotor activity could suggest sedative effects.

Conclusion and Future Directions

This technical guide provides a foundational research framework for elucidating the potential biological activities of this compound. The proposed experiments are designed to systematically screen for anticancer, antimicrobial, and neurological effects, with clear decision points for advancing the investigation. Positive results in any of these areas would warrant more extensive preclinical development, including further mechanistic studies, ADME/Tox profiling, and evaluation in more advanced disease models. The true therapeutic potential of this compound awaits discovery through rigorous scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tdcommons.org [tdcommons.org]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Mechanism of Action of 4-(4-Bromophenyl)morpholin-3-one

Abstract

The 4-phenylmorpholin-3-one scaffold represents a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3] The specific derivative, 4-(4-Bromophenyl)morpholin-3-one, is a compound of significant interest, yet its precise mechanism of action remains unelucidated. This technical guide provides a structured, in-depth framework for researchers and drug development professionals to explore its biological function. We move beyond simple screening to propose three distinct, evidence-based mechanistic hypotheses grounded in the established pharmacology of the broader arylmorpholine class. For each hypothesis, we present the core rationale, a proposed signaling pathway, and a rigorous, multi-step experimental plan designed to yield definitive, publication-quality data. This document serves as a strategic roadmap for the systematic deconvolution of the compound's molecular targets and its ultimate therapeutic potential.

Introduction to the 4-Phenylmorpholin-3-one Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and bioavailability.[2][3] When fused into a lactam to form the morpholin-3-one core and substituted with an aryl group at the 4-position, the resulting scaffold gains structural rigidity and defined vectors for interaction with biological macromolecules.

The subject of this guide, this compound (herein referred to as Cpd-X), possesses key structural features that suggest a high potential for specific biological activity:

-

The Morpholin-3-one Core: A polar, hydrogen-bond accepting lactam structure.

-

The N-Aryl Linkage: Places the phenyl ring in a defined spatial orientation relative to the morpholine.

-

The para-Bromo Substituent: A lipophilic, electron-withdrawing group capable of forming halogen bonds, which are increasingly recognized as critical interactions in high-affinity ligand-protein binding.

While direct biological data for Cpd-X is sparse[4], the extensive pharmacology of related structures allows for the formulation of well-reasoned hypotheses. Structurally similar compounds have been identified as potent modulators of key cellular pathways, particularly in oncology and immunology.[5][6][7][8]

Primary Mechanism of Action Hypotheses

Based on a comprehensive analysis of the chemical scaffold and the activities of related molecules, we propose three primary hypotheses for the mechanism of action (MoA) of Cpd-X. The following sections will detail the rationale and experimental validation plans for each.

Hypothesis 1: Inhibition of the PI3K/Akt Signaling Pathway

Rationale: The arylmorpholine scaffold is a well-established pharmacophore for inhibitors of phosphoinositide 3-kinases (PI3Ks).[5] Landmark inhibitors like LY294002 contain a core morpholine ring. More advanced derivatives have demonstrated high potency and isoform selectivity, targeting specific members of the PI3K family such as p110α and p110δ.[8] The PI3K/Akt/mTOR axis is a master regulatory pathway controlling cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers and inflammatory disorders, making it a premier therapeutic target. We hypothesize that Cpd-X functions as an ATP-competitive inhibitor, with the 4-bromophenyl moiety occupying the hydrophobic region of the kinase ATP-binding pocket.

Proposed Signaling Pathway:

Caption: Cpd-X hypothetically inhibits PI3K, blocking the conversion of PIP2 to PIP3 and preventing downstream activation of Akt.

Experimental Validation Plan:

This plan follows a logical progression from broad cellular effects to specific molecular interactions.

Table 1: Quantitative IC50 Data for Cpd-X in PI3K Pathway Assays

| Assay Type | Cell Line / Enzyme | Endpoint Measured | Expected IC50 (Hypothesis 1) |

|---|---|---|---|

| Cell Proliferation | A549 (PI3K-mutant) | ATP levels (CellTiter-Glo) | 1 - 10 µM |

| Target Engagement | A549 Cells | Phospho-Akt (Ser473) Levels | 0.5 - 5 µM |

| Biochemical Assay | Recombinant PI3Kα | ATP Consumption (ADP-Glo) | < 1 µM |

| Isoform Selectivity | PI3Kβ, PI3Kδ, PI3Kγ | ATP Consumption (ADP-Glo) | > 10 µM (for selectivity) |

Protocol 1.1: Western Blot for Phospho-Akt Inhibition

-

Cell Culture & Treatment: Seed A549 lung carcinoma cells (known to have PI3K pathway activation) in 6-well plates. Once 70-80% confluent, serum-starve for 12 hours. Treat cells with a dose-response of Cpd-X (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL Insulin-Like Growth Factor 1 (IGF-1) for 15 minutes to robustly activate the PI3K pathway.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies overnight at 4°C against Phospho-Akt (Ser473) and Total Akt.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

-

Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the p-Akt/Total Akt ratio validates target engagement.

Hypothesis 2: Downregulation of Pro-inflammatory Mediators iNOS and COX-2

Rationale: Chronic inflammation underlies numerous diseases, and the inhibition of key inflammatory mediators is a proven therapeutic strategy. Recent studies have shown that morpholine-containing compounds can effectively suppress the inflammatory response in macrophages.[7][9] Specifically, they inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This effect is often mediated by inhibiting upstream signaling pathways like NF-κB or MAPKs. We hypothesize that Cpd-X attenuates the inflammatory response by interfering with these upstream signaling cascades, leading to reduced transcription of iNOS and COX-2.

Proposed Experimental Workflow:

Caption: A workflow to test Cpd-X's anti-inflammatory potential, from functional outputs (NO, PGE2) to protein/mRNA expression and upstream signaling.

Experimental Validation Plan:

Protocol 2.1: Griess Assay for Nitric Oxide Production

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with a dose-response of Cpd-X (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour. Include a positive control (e.g., L-NAME).

-

Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. A dose-dependent reduction in nitrite indicates inhibition of iNOS activity or expression. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the effect is not due to cell death.

Hypothesis 3: Inhibition of an Essential Bacterial Target

Rationale: The search for novel antibiotics is a global health priority. While the morpholine scaffold is more famous for its role in eukaryotic cell modulation, certain derivatives possess antibacterial properties.[1] Furthermore, a recent study highlighted a compound containing a 4-bromophenyl moiety with potent activity against the Gram-positive bacterium Enterococcus faecalis.[10] This suggests that the 4-bromophenyl group may be a key pharmacophore for antibacterial action. We hypothesize that Cpd-X disrupts a fundamental bacterial process, such as cell wall synthesis, DNA replication (e.g., by inhibiting gyrase/topoisomerase), or protein synthesis.

Proposed Experimental Workflow:

Caption: A tiered screening approach to validate antibacterial activity and identify the specific cellular process targeted by Cpd-X.

Experimental Validation Plan:

Protocol 3.1: Broth Microdilution for MIC Determination

-

Preparation: Prepare a 2-fold serial dilution of Cpd-X in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Final concentrations might range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5x10^5 CFU/mL in the wells.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of Cpd-X that completely inhibits visible bacterial growth.

-

Determining MBC (Optional Follow-up): Plate 10 µL from each well that shows no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Conclusion and Future Directions

This guide outlines three plausible, experimentally tractable hypotheses for the mechanism of action of this compound. The proposed workflows are designed to systematically test each hypothesis, beginning with cellular assays and progressing to specific molecular target validation.

-

If Hypothesis 1 is validated, future work should focus on broad kinase profiling to establish selectivity and in vivo studies in relevant cancer xenograft models.

-

If Hypothesis 2 proves correct, the next steps would involve identifying the specific upstream kinase (e.g., IKK, p38) or transcription factor inhibited by the compound and testing its efficacy in animal models of inflammation, such as LPS-induced endotoxemia or collagen-induced arthritis.

-

If Hypothesis 3 is confirmed, efforts should be directed at identifying the precise bacterial target through techniques like affinity chromatography or sequencing of resistant mutants, followed by medicinal chemistry efforts to optimize antibacterial potency and spectrum.

By executing this structured research plan, scientists can efficiently deconvolve the primary mechanism of Cpd-X, paving the way for its potential development as a novel therapeutic agent.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H10BrNO2 | CID 17982707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]

Technical Guide: InChIKey and SMILES for 4-(4-Bromophenyl)morpholin-3-one

An In-depth Analysis for Chemical Informatics and Drug Discovery

Abstract

This technical guide provides a detailed examination of the key chemical identifiers, properties, and scientific context for the compound 4-(4-bromophenyl)morpholin-3-one. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the structure and utility of SMILES and InChI/InChIKey representations. Beyond simple data provision, it delves into the significance of the morpholin-3-one scaffold in medicinal chemistry, provides a validated synthetic protocol, and contextualizes the compound's relevance as a versatile chemical building block. This guide serves as a comprehensive resource, integrating foundational chemical data with practical, field-proven insights.

The Critical Role of Molecular Identifiers in Modern Research

In the age of large-scale chemical databases and computational drug discovery, the unambiguous representation of molecular structures is paramount. Simple graphical depictions or common names are often insufficient, leading to ambiguity and errors in data retrieval and analysis. To solve this, the scientific community relies on standardized, machine-readable identifiers.

-

SMILES (Simplified Molecular-Input Line-Entry System): This system encodes a molecule's structure into a concise ASCII string. Its primary advantage lies in its human-readability (for those trained in its syntax) and its utility in substructure and similarity searching within chemical databases.

-

InChI (International Chemical Identifier): Developed by IUPAC, the InChI is a more rigorous, layered text string that provides a canonical representation of a compound. It is designed to be unique and predictable, encoding information about tautomers, stereochemistry, and isotopes in a standardized format.

-

InChIKey: The InChI string can be lengthy. To facilitate web searches and database indexing, a fixed-length (27-character) hashed version, the InChIKey, is generated. This serves as a digital fingerprint for the molecule, often referred to as the "Google for chemists."

The relationship between these identifiers is a hierarchical workflow from a 2D structure to a searchable, fixed-length key.

Caption: Logical workflow from a 2D structure to its key chemical identifiers.

Profile of a Privileged Scaffold: this compound

This compound belongs to a class of compounds containing the morpholine heterocycle. The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1] Its frequent appearance in approved drugs and bioactive molecules is due to its advantageous properties, including metabolic stability, favorable physicochemical characteristics, and its ability to improve pharmacokinetics.[1][2]

The morpholine scaffold is a versatile building block, and its derivatives have shown a wide range of biological activities, including applications as antidepressants, anxiolytics, and anticancer agents.[3][4][5] Specifically, the related compound 4-(4-aminophenyl)morpholin-3-one is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant (Factor Xa inhibitor).[6][7] This establishes the morpholin-3-one core as a high-value scaffold in the development of modern therapeutics.

Core Informatics and Physicochemical Properties

The definitive identifiers for this compound provide a foundation for its use in any research or development context. These have been validated against the PubChem public chemical database.[8][9]

3.1. SMILES String

The SMILES string provides a linear representation of the molecular graph.

C1COCC(=O)N1C2=CC=C(C=C2)Br [8]

-

C1COCC(=O)N1: This segment describes the morpholin-3-one ring. C1...C1 indicates a ring closure. The (=O) denotes a double bond to an oxygen atom (a carbonyl group).

-

N1...: The nitrogen atom of the morpholine ring is the point of attachment.

-

C2=CC=C(C=C2)Br: This describes the 4-bromophenyl group attached to the nitrogen. C2=...=C2 denotes an aromatic ring, and (Br) indicates the bromine substituent.

3.2. InChI and InChIKey

The InChI provides a more detailed and standardized structural description.

-

InChI: InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2[8]

-

1S/: Standard InChI, version 1.

-

C10H10BrNO2/: The molecular formula.

-

c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/: This section details the atom connections (connectivity).

-

h1-4H,5-7H2: This layer specifies the locations of hydrogen atoms.

-

-

InChIKey: SZMBYXUOLCRIIL-UHFFFAOYSA-N[8]

-

SZMBYXUOLCRIIL: This first block is a hash of the core molecular connectivity.

-

UHFFFAOYSA: This block encodes stereochemistry and other layers; UHFFFAOYSA specifically indicates standard, non-stereospecific structures.

-

N: Indicates a neutral charge.

-

3.3. Data Summary Table

The following table summarizes the key identifiers and computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C10H10BrNO2 | PubChem |

| Molecular Weight | 256.10 g/mol | - |

| Monoisotopic Mass | 254.98949 Da | PubChem |

| SMILES | C1COCC(=O)N1C2=CC=C(C=C2)Br | PubChem |

| InChI | InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | PubChem |

| InChIKey | SZMBYXUOLCRIIL-UHFFFAOYSA-N | PubChem |

| XLogP3 (Predicted) | 1.6 | PubChem |

| CAS Number | 40576-38-3 | - |

Synthesis Protocol: Goldberg Coupling Approach

The synthesis of N-aryl lactams such as this compound can be effectively achieved via a copper-catalyzed Goldberg coupling reaction. This method provides a reliable pathway for forming the crucial carbon-nitrogen bond between the morpholin-3-one ring and the aryl halide. The following protocol is adapted from a reported synthesis of Rivaroxaban, where this compound serves as a key intermediate.[10]

4.1. Experimental Workflow Diagram

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 9. This compound | C10H10BrNO2 | CID 17982707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

The Synthetic and Application Guide for 4-(4-Bromophenyl)morpholin-3-one: A Key Intermediate in Pharmaceutical Synthesis

This technical guide provides an in-depth exploration of 4-(4-bromophenyl)morpholin-3-one, a pivotal heterocyclic compound in modern medicinal chemistry. Primarily recognized as a crucial building block in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, this document will elucidate its synthesis, characterization, and practical applications in drug development workflows. The protocols and insights provided herein are curated for researchers, medicinal chemists, and professionals in pharmaceutical development, emphasizing experimental reproducibility and mechanistic understanding.

Introduction: The Significance of the Morpholinone Scaffold

The morpholine and morpholin-3-one moieties are privileged structures in drug discovery, appearing in a wide array of clinically significant molecules.[1][2] Their utility stems from their ability to improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability, while also serving as a rigid scaffold to orient pharmacophoric elements.[1] this compound, in particular, has gained prominence as a key intermediate in the synthesis of Rivaroxaban, an oral anticoagulant used for the prevention and treatment of thromboembolic diseases.[3][4] The presence of the bromophenyl group provides a reactive handle for cross-coupling reactions, a common strategy in the construction of complex drug molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [5] |

| Molecular Weight | 256.10 g/mol | [5] |

| Appearance | Solid | |

| CAS Number | 30483-75-1 | [6][7] |

| InChI Key | FTAGZJAFWFNHAP-UHFFFAOYSA-N |

For unambiguous identification and quality control, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a Goldberg coupling reaction. This protocol details a common and reliable method.[8]

Underlying Principle

The Goldberg reaction is a copper-catalyzed N-arylation of amides and related compounds. In this case, the nitrogen of morpholin-3-one is coupled with bromobenzene. The use of a diamine ligand, such as 1,2-diaminocyclohexane, is often crucial for achieving high yields and reasonable reaction times.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

-

Morpholin-3-one

-

Bromobenzene

-

1,2-Diaminocyclohexane

-

Potassium Carbonate (K₂CO₃)

-

Copper (I) Iodide (CuI)

-

1,4-Dioxane

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle with stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add morpholin-3-one (e.g., 4.0 g, 39.6 mmol), bromobenzene (e.g., 7.5 g, 47.8 mmol), and 1,2-diaminocyclohexane (e.g., 0.9 g, 7.9 mmol) in 1,4-dioxane (e.g., 150 mL).[8]

-

Addition of Reagents: To the stirred mixture, add potassium carbonate (e.g., 11.02 g, 79.2 mmol) and copper (I) iodide (e.g., 3.0 g, 15.84 mmol).[8]

-

Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere and maintain stirring for approximately 36 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to ambient temperature.

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dilute the residue with water (e.g., 500 mL) and extract with ethyl acetate (e.g., 3 x 50 mL).[8]

-

-

Isolation:

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Rivaroxaban Precursors

The primary application of this compound is as a precursor to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban.[3][4] This transformation is typically achieved through a two-step process involving nitration followed by reduction. However, a more direct route involves the amination of this compound. For the purpose of this guide, we will focus on the subsequent step from a related precursor, 4-(4-nitrophenyl)morpholin-3-one, to illustrate the pathway towards Rivaroxaban.

Reduction of the Nitro Group

The reduction of the nitro group on the phenyl ring to an amine is a critical step. Catalytic hydrogenation is a common and efficient method.

Reaction Scheme:

Caption: Reduction of 4-(4-nitrophenyl)morpholin-3-one.

Protocol for Catalytic Hydrogenation

Materials:

-

4-(4-Nitrophenyl)morpholin-3-one

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and heat to the desired temperature (e.g., 70-80°C).[4][9]

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up:

-

Cool the reaction mixture and carefully vent the hydrogen pressure.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)morpholin-3-one.[9]

-

Self-Validation and Quality Control

For all synthetic procedures, it is imperative to incorporate self-validating steps.

-

Reaction Monitoring: Utilize TLC or LC-MS to track the consumption of starting materials and the formation of the product. This prevents premature or unnecessarily long reaction times.

-

Product Characterization: The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The obtained data should be compared with literature values.

-

Purity Assessment: Quantitative analysis by HPLC or qNMR should be performed to determine the purity of the synthesized compound, which is critical for its use in subsequent synthetic steps.

Conclusion